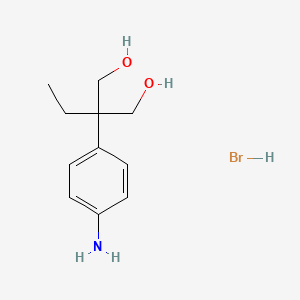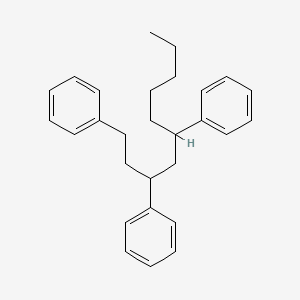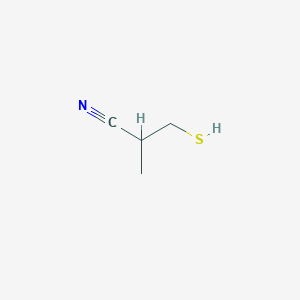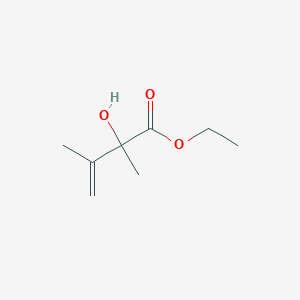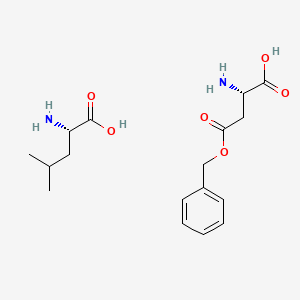
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid is a complex organic molecule with significant importance in various scientific fields This compound consists of two distinct parts: (2S)-2-amino-4-methylpentanoic acid, an amino acid derivative, and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, a phenylmethoxy-substituted amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4-methyl-2-pentenoic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.
For (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, the synthesis involves the protection of the amino group followed by the introduction of the phenylmethoxy group. This can be achieved through a series of steps including the formation of an oxazolidinone intermediate, followed by alkylation with a phenylmethoxy group, and subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of these compounds often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.
科学的研究の応用
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, (2S)-2-amino-4-methylpentanoic acid is studied for its role in protein synthesis and metabolic pathways. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic reactions.
Medicine
These compounds have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, these compounds are utilized in the production of polymers, resins, and coatings. Their unique chemical properties make them valuable in material science and engineering applications.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. For example, (2S)-2-amino-4-methylpentanoic acid can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The phenylmethoxy group in (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid enhances its binding affinity and specificity towards certain targets, modulating biochemical pathways and cellular responses.
類似化合物との比較
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: Similar compounds include other amino acids such as leucine and isoleucine, which share structural similarities but differ in their side chains.
(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid: Similar compounds include other phenylmethoxy-substituted amino acids, which vary in the position and nature of the substituent groups.
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
35256-03-2 |
|---|---|
分子式 |
C17H26N2O6 |
分子量 |
354.4 g/mol |
IUPAC名 |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H13NO4.C6H13NO2/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9H,6-7,12H2,(H,14,15);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1 |
InChIキー |
LKPZLJOMPMXHSZ-LMECJBHSSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


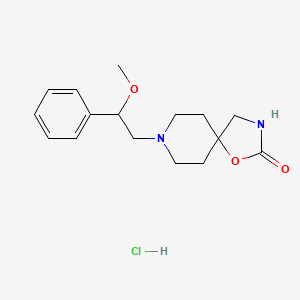


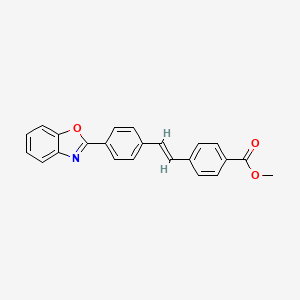

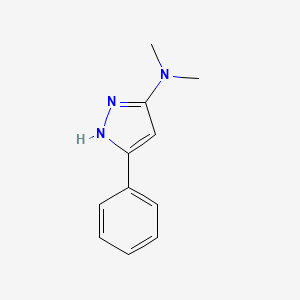

![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
